molecular formula C20H18N2O2 B14340066 1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione CAS No. 93184-42-0

1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione

Katalognummer: B14340066
CAS-Nummer: 93184-42-0
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: LHUYQQLZBQCPGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione is an anthracene derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two prop-2-en-1-ylamino groups attached to the anthracene-9,10-dione core, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione is unique due to its specific amino substituents, which impart distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

93184-42-0

Molekularformel

C20H18N2O2

Molekulargewicht

318.4 g/mol

IUPAC-Name

1,4-bis(prop-2-enylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H18N2O2/c1-3-11-21-15-9-10-16(22-12-4-2)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h3-10,21-22H,1-2,11-12H2

InChI-Schlüssel

LHUYQQLZBQCPGD-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC1=C2C(=C(C=C1)NCC=C)C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.